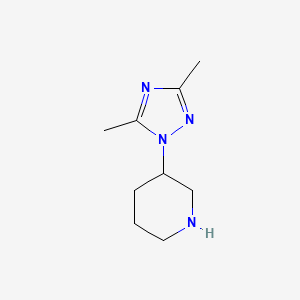

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOHPMOOLLSPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The preparation of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine generally involves two key synthetic stages:

- Functionalization of piperidine to introduce a suitable leaving or reactive group.

- Formation or attachment of the 1,2,4-triazole ring, particularly the dimethyl-substituted variant, onto the piperidine scaffold.

Piperidine Functionalization

A common approach to functionalize piperidine involves alkylation with propargyl bromide or related alkyl halides to introduce an alkyne or other reactive handles for subsequent cyclization or substitution reactions.

- Treating piperidine with propargyl bromide in dry acetone at room temperature yields 1-(prop-2-yn-1-yl)piperidine with high yield (~98%). The product precipitates immediately and can be isolated by filtration and washing.

This intermediate can be further reacted with azides or other nucleophiles to form triazole rings via click chemistry or nucleophilic substitution.

Formation of 1,2,4-Triazole Ring

Several methods exist for synthesizing 1,2,4-triazoles, which can be adapted to introduce dimethyl substitution and link to piperidine:

Direct Cyclization: Reaction of amidines with hydrazines or other nitrogen sources under microwave irradiation or thermal conditions can yield 1,2,4-triazoles without catalysts.

Copper-Catalyzed Reactions: Copper(II) catalysis facilitates regioselective synthesis of 1,2,4-triazoles by oxidative bond formation or coupling of amines and amidines.

Iodine-Mediated Oxidative Cyclization: Iodine (I2)-mediated oxidative N-S and C-N bond formation from isothiocyanates offers an eco-friendly route to 1,2,4-triazoles.

Substitution on Preformed Triazoles: Alkylation of 1,2,4-triazole rings with dimethyl groups can be achieved by treatment with methylating agents in the presence of strong bases like sodium hydride in dimethylformamide, followed by purification via silica gel chromatography.

Coupling Piperidine and Dimethyl-1,2,4-triazole Units

The key step to obtain 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is the attachment of the dimethyl-1,2,4-triazole moiety to the piperidine ring, typically at the nitrogen atom of the triazole.

Deprotonation of 1,2,4-triazole with sodium hydride in dimethylformamide at low temperature (ice-cooling) generates the triazolide anion.

This anion then reacts with a piperidine derivative bearing a suitable leaving group (e.g., halomethyl or alkyl halide substituent) to form the N-substituted triazole-piperidine compound.

The reaction mixture is worked up by aqueous extraction, drying, and purification through silica gel column chromatography using solvent systems such as ethyl acetate-hexane or methanol-dichloromethane mixtures.

Representative Data Table of Preparation Steps

Research Findings and Notes

The copper-catalyzed pathways offer regioselectivity and functional group tolerance, which is beneficial for synthesizing substituted triazoles including dimethyl variants.

The alkylation of triazole rings under strong base conditions (e.g., sodium hydride) in polar aprotic solvents like DMF is a reliable method to introduce methyl groups and attach the triazole to alkyl chains or heterocycles such as piperidine.

Click chemistry methods (copper-catalyzed azide-alkyne cycloaddition) are more commonly used for 1,2,3-triazole derivatives but can inspire similar strategies for 1,2,4-triazoles when properly adapted.

Purification by silica gel chromatography using gradient solvent systems (ethyl acetate-hexane or methanol-dichloromethane) is essential to isolate pure 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine due to the presence of closely related side products.

Chemical Reactions Analysis

Types of Reactions

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine serves as a crucial building block in the synthesis of more complex organic molecules. Its triazole and piperidine moieties provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis.

Catalytic Applications

In industrial chemistry, this compound can be utilized as a catalyst in various reactions due to its ability to stabilize transition states and enhance reaction rates. The triazole group can participate in coordination with metal catalysts, thereby improving catalytic efficiency.

Biological Applications

Antifungal Activity

Research indicates that derivatives of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine exhibit significant antifungal properties. For instance, studies have shown that related compounds can effectively inhibit the growth of resistant strains of Candida auris, a pathogen associated with high mortality rates in immunocompromised patients . The mechanism involves disrupting the plasma membrane of fungal cells, leading to cell death and potential apoptosis .

Antimicrobial Properties

Beyond antifungal activity, this compound has been investigated for its broader antimicrobial effects. Triazole derivatives are known to possess various therapeutic activities including antibacterial and antiviral properties. The unique structure of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine may enhance its efficacy against a range of microbial pathogens.

Potential Anticancer Agent

There is growing interest in the anticancer potential of triazole-containing compounds. Preliminary studies suggest that 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine could induce apoptosis in cancer cell lines through mechanisms similar to those observed with antifungal activity. Further research is required to elucidate its specific pathways and efficacy against various cancer types .

Case Study 1: Antifungal Activity Against Candida auris

A study synthesized several piperidine-based triazole derivatives and tested their antifungal activity against clinical isolates of Candida auris. Compounds pta1, pta2, and pta3 demonstrated MIC values ranging from 0.24 to 0.97 μg/mL. These findings highlight the potential of triazole derivatives as novel antifungal agents .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers focused on synthesizing novel derivatives of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine and evaluating their biological activities. The results indicated promising antimicrobial effects alongside low toxicity profiles, suggesting that these compounds could be developed into safe therapeutic options for treating fungal infections.

Mechanism of Action

The mechanism of action of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects . The compound may also influence signaling pathways by interacting with key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs differ in triazole substitution patterns, linker groups, and piperidine substitution positions. Key examples include:

Key Observations :

- Positional Isomerism : Substitution at the 3- vs. 4-position of piperidine alters steric and electronic interactions. For example, 3-substituted derivatives (e.g., CAS 774511-83-0) may exhibit different binding affinities compared to 4-substituted analogs (e.g., CAS 158655-26-6) due to spatial orientation .

- Triazole Substitution : The dimethyl groups in the target compound increase hydrophobicity compared to unsubstituted triazole analogs. This may enhance membrane permeability but reduce aqueous solubility .

- Linker Groups : Compounds like 3-[(dimethyltriazolyl)methyl]piperidine introduce a methylene bridge, extending the distance between the triazole and piperidine rings. This could influence conformational flexibility and intermolecular interactions .

Biological Activity

3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1,2,4-triazole moiety. The presence of the triazole ring is significant due to its ability to engage in various chemical interactions, enhancing the compound's pharmacological profile.

Target Interactions

- Cytochrome P450 Enzymes : The 1,2,4-triazole derivatives are known to interact with cytochrome P450 enzymes (CYPs), particularly by binding to the iron in the heme group. This interaction can alter the enzyme's activity, influencing metabolic pathways related to drug metabolism and lipid synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, which is critical for its biological activity. The nitrogen atoms in the triazole ring facilitate binding interactions with enzyme active sites .

Biological Activities

3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine exhibits a range of biological activities:

- Antifungal Activity : Compounds containing the 1,2,4-triazole core are recognized for their antifungal properties. They inhibit fungal growth by targeting specific enzymes essential for fungal cell wall synthesis .

- Anticancer Potential : Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the triazole structure can enhance activity against breast and liver cancer cell lines .

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity. Triazoles are often included in the development of new antibiotics due to their effectiveness against resistant strains .

Pharmacokinetics

The pharmacokinetic properties of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine are influenced by its molecular structure. The presence of the triazole moiety can enhance solubility and permeability through biological membranes, improving bioavailability.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine | Piperidine + 1H-1,2,4-triazole | Antifungal, anticancer |

| 3-(1H-1,2,3-triazol-1-yl)piperidine | Piperidine + 1H-1,2,3-triazole | Antimicrobial |

| 4-(1H-1,2,4-triazol-1-yl)piperidine | Piperidine + 4-position triazole | Antiviral |

The unique positioning of the triazole moiety in 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine contributes to its distinct reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in drug development:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various triazole derivatives on HepG2 and MDA-MB-231 cell lines. The results indicated that certain modifications led to improved IC50 values compared to existing treatments like Sorafenib .

- Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities between 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine and target proteins involved in cancer progression. This suggests a promising avenue for developing targeted therapies .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.